molecular formula C8H9NO3 B099798 3-Hydroxyphenyl methylcarbamate CAS No. 19189-01-6

3-Hydroxyphenyl methylcarbamate

Cat. No.: B099798
CAS No.: 19189-01-6
M. Wt: 167.16 g/mol
InChI Key: CZNVCWZCRNGTOQ-UHFFFAOYSA-N
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Description

3-Hydroxyphenyl methylcarbamate, also known as methyl (3-hydroxyphenyl)carbamate, is an organic compound with the molecular formula C8H9NO3. It is a derivative of carbamic acid and features a hydroxyphenyl group attached to a methylcarbamate moiety. This compound is of interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often involves the formation of unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .

Cellular Effects

The cellular effects of 3-Hydroxyphenyl methylcarbamate are not well-studied. Carbamate compounds are known to have various effects on cells. For instance, they can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that carbamate compounds, such as this compound, can exert their effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of carbamate compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of carbamate compounds can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that carbamate compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that carbamate compounds can interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is known that carbamate compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyphenyl methylcarbamate can be achieved through various methods. One common approach involves the reaction of 3-hydroxyaniline with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-hydroxyaniline and methyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.

    Procedure: The 3-hydroxyaniline is dissolved in the solvent, and the base is added to the solution. Methyl chloroformate is then added dropwise while maintaining the reaction mixture at a low temperature (0-5°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyphenyl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxyphenyl methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antitubercular activities.

    Industry: Utilized in the formulation of pesticides and other agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group at the meta position relative to the carbamate moiety allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

(3-hydroxyphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-8(11)12-7-4-2-3-6(10)5-7/h2-5,10H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNVCWZCRNGTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172733
Record name 1,3-Benzenediol, mono(methylcarbamate) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19189-01-6
Record name Carbamic acid, methyl-, m-hydroxyphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019189016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, mono(methylcarbamate) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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